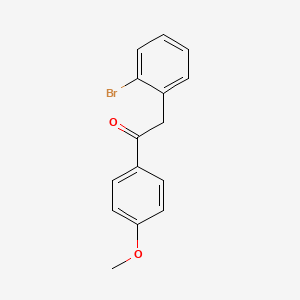

2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone

Description

Significance of Alpha-Aryl Ketones as Versatile Synthetic Intermediates

Alpha-aryl ketones, which feature an aryl group at the carbon adjacent to the carbonyl, are particularly valuable synthetic intermediates. The presence of the carbonyl group activates the alpha-position, making the protons on the adjacent carbon acidic and thus readily removable by a base to form an enolate. This enolate is a powerful nucleophile that can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and conjugate additions.

Furthermore, the carbonyl group itself is a site of versatile reactivity, amenable to nucleophilic attack, reduction to an alcohol, or conversion to other functional groups. The proximity of the aryl group can also influence the stereochemical outcome of reactions at the alpha-carbon, offering a handle for asymmetric synthesis. The palladium-catalyzed alpha-arylation of ketones has become a particularly useful and general synthetic method for creating these structures. uni.lu

Overview of Brominated Aromatic Systems in Fine Chemical Synthesis

The incorporation of a bromine atom onto an aromatic ring is a common and highly effective strategy in the design of synthetic intermediates. Aryl bromides are stable, crystalline solids that are readily prepared through electrophilic aromatic substitution. The bromine atom is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This reactivity allows for the facile introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, at a specific position on the aromatic ring. This capability is of paramount importance in the construction of complex molecular frameworks, particularly in the pharmaceutical and agrochemical industries.

Role of Methoxy-Substituted Arenes in Modulating Chemical Reactivity and Properties

The methoxy (B1213986) group (-OCH3) is another key functional group in organic synthesis, exerting a significant electronic influence on the aromatic ring to which it is attached. As a strong electron-donating group through resonance, the methoxy group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This directing effect is a powerful tool for controlling the regioselectivity of reactions.

Moreover, the methoxy group can influence the physical properties of a molecule, such as its solubility, crystallinity, and melting point. In the context of medicinal chemistry, the methoxy group can also impact a molecule's pharmacokinetic profile by affecting its metabolic stability and ability to cross biological membranes.

Positioning of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone within Advanced Synthetic Research

This compound is a molecule that strategically combines the key features of an alpha-aryl ketone, a brominated aromatic system, and a methoxy-substituted arene. This unique combination of functional groups makes it a highly valuable precursor in the synthesis of more complex molecules. The methoxy group on one phenyl ring can direct further substitutions, while the bromo group on the other provides a handle for cross-coupling reactions. The alpha-aryl ketone core allows for a variety of transformations to build molecular complexity.

This compound and its precursors are used as intermediates in the synthesis of a variety of compounds, including those with potential pharmaceutical applications. For instance, the related compound 2-bromo-1-(4-methoxyphenyl)ethanone is a crucial intermediate for the synthesis of thiazole-substituted hydrazones, which have been investigated for their antibacterial and anti-inflammatory activities. nih.govresearchgate.net The title compound itself has been synthesized and characterized, with its spectral data being reported in the literature, indicating its availability for further synthetic exploration. researchgate.net

Physicochemical and Spectroscopic Data of this compound

The physical and spectroscopic properties of a compound are essential for its identification, purification, and characterization. The data for this compound has been reported and is summarized in the tables below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H13BrO2 | researchgate.net |

| Molecular Weight | 305.17 g/mol | Calculated |

| Appearance | Colorless crystals | researchgate.net |

| Melting Point | 87.5 - 88.5 °C | researchgate.net |

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| 1H NMR | 8.04 | d | 9.5 | 2H, Ar-H | researchgate.net |

| 7.60 | d | 9.5 | 1H, Ar-H | ||

| 7.32 - 7.10 | m | 5H, Ar-H | |||

| 6.97 | d | 9.5 | 2H, Ar-H | ||

| 4.40 | s | 2H, CH2 | |||

| 3.88 | s | 3H, OCH3 | |||

| 13C NMR | 194.8 | s | C=O | researchgate.net | |

| 163.6 | s | Ar-C | |||

| 135.2 | s | Ar-C | |||

| 132.6 | d | Ar-CH | |||

| 131.6 | d | Ar-CH | |||

| 130.6 | d | Ar-CH | |||

| 129.6 | s | Ar-C | |||

| 128.5 | d | Ar-CH | |||

| 127.4 | d | Ar-CH | |||

| 125.0 | s | Ar-C-Br | |||

| 113.8 | d | Ar-CH | |||

| 55.4 | q | OCH3 | |||

| 45.3 | t | CH2 |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO2/c1-18-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGGMRASUHIODX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromophenyl 1 4 Methoxyphenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

The central feature of the target molecule is the ethanone (B97240) backbone, which connects a 2-bromophenyl group and a 4-methoxyphenyl (B3050149) group. The most logical disconnection is the carbon-carbon bond between the carbonyl carbon and the alpha-carbon (Cα). This disconnection simplifies the molecule into two key synthons: a 2-bromophenylmethyl synthon and a 4-methoxyphenylacylium synthon.

This disconnection points towards a Friedel-Crafts acylation reaction as a primary synthetic strategy. nih.gov In this forward sense, the 4-methoxyphenyl group (anisole) would act as the nucleophile, and an electrophilic acylating agent derived from 2-bromophenylacetic acid would be the reaction partner. This is a common and effective method for forming aryl ketones. organic-chemistry.org

Alternative C-C bond forming strategies could be envisioned, such as a Grignard reaction between a 4-methoxybenzoyl derivative and a 2-bromobenzyl magnesium halide, followed by oxidation of the resulting secondary alcohol. However, the Friedel-Crafts approach is generally more direct for this type of structure.

Functional group interconversions (FGIs) are crucial for manipulating chemical functionalities to achieve the desired target molecule. solubilityofthings.comfiveable.me In the context of synthesizing this compound, a key FGI is the conversion of a carboxylic acid into a more reactive acylating agent, such as an acyl chloride. imperial.ac.uk Specifically, 2-bromophenylacetic acid can be converted to 2-bromophenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated acyl chloride is then a potent electrophile for the Friedel-Crafts acylation.

Another potential FGI could involve the oxidation of a corresponding secondary alcohol, as mentioned in the alternative C-C bond formation strategy. stackexchange.com If the molecule were to be assembled via a Grignard reaction, the resulting alcohol would need to be oxidized to the ketone functionality. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Classical and Established Synthetic Routes

The most well-documented and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (B1667542) with 2-bromophenylacetyl chloride. nih.gov This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich anisole ring attacks the electrophilic acylium ion generated from the acyl chloride and a Lewis acid catalyst. nptel.ac.in

This established route involves the reaction of anisole with 2-bromophenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a suitable solvent.

The reaction is typically carried out in a chlorinated solvent such as dry chloroform (B151607) or dichloromethane. imperial.ac.uk Anhydrous aluminum chloride is used in stoichiometric amounts to activate the acyl chloride and facilitate the generation of the acylium ion. The reaction is initially conducted at a low temperature (0 °C) during the addition of the acyl chloride to control the exothermic reaction and prevent side reactions. Subsequently, the mixture is allowed to warm to ambient temperature and stirred for an extended period to ensure the completion of the reaction.

| Parameter | Condition |

| Reactants | 2-Bromophenylacetyl chloride, Anisole |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dry Chloroform |

| Temperature | 0 °C to ambient temperature |

| Reaction Time | Approximately 15 hours |

The methoxy (B1213986) group of anisole is an activating, ortho-, para-directing group. nptel.ac.in Due to steric hindrance from the incoming acyl group, the para-substituted product, this compound, is the major product formed.

Following the completion of the reaction, the mixture is worked up to isolate and purify the desired product. The reaction is quenched by the careful addition of dilute hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, such as dichloromethane.

The combined organic layers are subsequently washed with dilute acid, water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine. After drying the organic layer over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure (in vacuo).

The crude product is then purified by recrystallization from a suitable solvent, such as methanol (B129727), to yield colorless crystals of this compound with a high purity of 90%. imperial.ac.uk

Grignard and Organolithium Reagent Mediated Syntheses of Aryl Ketones

Traditional organometallic chemistry offers robust methods for the formation of aryl ketones through the reaction of Grignard or organolithium reagents with suitable acylating agents.

A plausible Grignard-based synthesis of this compound would involve the preparation of a 2-bromobenzylmagnesium halide. This Grignard reagent can be formed by reacting 2-bromobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic species can then be reacted with a 4-methoxy-substituted acylating agent, such as 4-methoxybenzoyl chloride. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the desired ketone after an aqueous workup to hydrolyze the initial adduct.

Alternatively, an organolithium-mediated approach could be employed. 2-Bromophenyllithium, generated from 1,2-dibromobenzene (B107964) via lithium-halogen exchange, can be reacted with 4-methoxyacetaldehyde. The subsequent oxidation of the resulting secondary alcohol would yield the target ketone. Careful control of reaction conditions is crucial in these methods to avoid side reactions, such as over-addition to the carbonyl group.

| Reagent 1 | Reagent 2 | Product |

| 2-Bromobenzylmagnesium bromide | 4-Methoxybenzoyl chloride | This compound |

| 2-Bromophenyllithium | 4-Methoxyacetaldehyde | 1-(2-Bromophenyl)-2-(4-methoxyphenyl)ethanol |

Alpha-Bromination Approaches for Ethanone Derivatives

Another synthetic strategy involves the introduction of the bromine atom at the alpha-position of a pre-synthesized ethanone derivative. This approach would start with the synthesis of 1-(4-methoxyphenyl)ethanone, which can be readily prepared via Friedel-Crafts acylation of anisole. tamu.eduyoutube.comvedantu.comyoutube.com

Selective Monobromination Strategies

The key step in this route is the selective monobromination of the methyl group of 1-(4-methoxyphenyl)ethanone. Various reagents and conditions have been developed for the selective alpha-bromination of ketones. Common brominating agents include bromine (Br₂) in a suitable solvent like acetic acid or methanol, and N-bromosuccinimide (NBS) often with a radical initiator or an acid catalyst. The methoxy group in the para position is an activating group, which can direct bromination to the aromatic ring under certain conditions. Therefore, careful control of the reaction is necessary to achieve selective alpha-bromination of the ketone.

Regioselective Bromination at the Alpha-Carbon

To ensure regioselectivity at the alpha-carbon, the reaction is typically carried out under conditions that favor the formation of the enol or enolate at the desired position. For acetophenones, the alpha-protons are the most acidic and are readily deprotonated to form an enolate, which then reacts with an electrophilic bromine source. The use of a bulky base can help to selectively deprotonate the less sterically hindered methyl group. Research has shown that the bromination of substituted acetophenones can be achieved with high regioselectivity. researchgate.net For instance, the reaction of 4-methoxyacetophenone with cupric bromide has been reported to yield 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.net

| Starting Material | Brominating Agent | Product |

| 1-(4-Methoxyphenyl)ethanone | Bromine (Br₂) / Acetic Acid | 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 1-(4-Methoxyphenyl)ethanone | N-Bromosuccinimide (NBS) | 2-Bromo-1-(4-methoxyphenyl)ethanone |

| 1-(4-Methoxyphenyl)ethanone | Cupric Bromide (CuBr₂) | 2-Bromo-1-(4-methoxyphenyl)ethanone |

Modern Catalytic Approaches to Substituted Ethanone Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium-Catalyzed Carbonylation Reactions

Palladium-catalyzed carbonylation reactions are versatile methods for the synthesis of ketones. researchgate.net A potential route to this compound using this approach could involve the carbonylative coupling of 1-bromo-2-(bromomethyl)benzene with anisole. In this reaction, under a carbon monoxide atmosphere and in the presence of a palladium catalyst and a suitable base, the aryl bromide would undergo oxidative addition to the palladium center, followed by CO insertion and subsequent coupling with anisole to form the desired ketone.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ketone Formation

Various transition metal-catalyzed cross-coupling reactions are well-established for the synthesis of aryl ketones. These include the Suzuki, Negishi, and Sonogashira couplings. nih.govacs.orgmdpi.comresearchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.netsciforum.netmdpi.com

A Suzuki coupling approach could involve the reaction of a 2-bromobenzyl halide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction would directly form the carbon-carbon bond between the two aryl moieties.

Alternatively, a Negishi coupling could be employed, reacting a 2-bromobenzylzinc halide with a 4-methoxyphenylcarbonyl derivative. acs.orgresearchgate.netwikipedia.org The use of organozinc reagents often provides high yields and tolerates a wide range of functional groups.

The Sonogashira coupling, typically used for the synthesis of alkynes, can also be adapted for ketone synthesis. mdpi.comresearchgate.netfrontiersin.orgwikipedia.orgresearchgate.net While less direct for this specific target, a multi-step sequence involving a Sonogashira coupling could be envisioned.

The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, is primarily used for the arylation of alkenes but can be adapted for ketone synthesis under specific conditions. researchgate.netacs.orgrsc.orgorganic-chemistry.orgwikipedia.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Coupling Reaction |

| 2-Bromobenzyl bromide | 4-Methoxyphenylboronic acid | Palladium catalyst, Base | Suzuki |

| 2-Bromobenzylzinc halide | 4-Methoxybenzoyl chloride | Palladium or Nickel catalyst | Negishi |

| 1-Bromo-2-(bromomethyl)benzene | Anisole | Palladium catalyst, CO, Base | Carbonylative Coupling |

Comparative Assessment of Synthetic Pathways for this compound

The synthesis of diaryl ketones such as this compound can be approached through several established organic chemistry transformations. The most prominently documented method for this specific compound is the Friedel-Crafts acylation. However, a comparative assessment necessitates the consideration of other powerful C-C bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, which are staples in modern organic synthesis for constructing similar molecular frameworks. This assessment will compare the traditional Friedel-Crafts acylation with plausible, albeit not explicitly documented for this exact molecule, palladium-catalyzed routes like the Suzuki and Heck couplings.

The Friedel-Crafts acylation of anisole with 2-bromobenzeneacetyl chloride is a direct and effective method for synthesizing the target compound. A documented procedure reports a high isolated yield of 90%. wuxiapptec.com This high efficiency in a single step makes it an attractive and straightforward approach. The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich anisole ring. benthamdirect.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck couplings, represent major alternative strategies for the formation of the key carbon-carbon bond in the target molecule. nih.govmdpi.com

Suzuki Coupling: This reaction would involve the coupling of an aryl boronic acid with an acyl chloride. acs.orgthieme-connect.com For the synthesis of this compound, this could hypothetically involve the reaction of 4-methoxyphenylboronic acid with 2-bromobenzeneacetyl chloride. Suzuki couplings are renowned for their high yields, often exceeding 90%, and their exceptional functional group tolerance. wikipedia.orgmdpi.com The reaction's efficiency is driven by a well-understood catalytic cycle involving a palladium catalyst. libretexts.org

Heck Coupling: While classically used for coupling aryl halides with alkenes, variations of the Heck reaction can be adapted for ketone synthesis. wikipedia.org Though less direct for this specific target, its principles offer another catalytic route. The efficiency of Heck reactions is generally high, though yields can be more substrate-dependent compared to Suzuki couplings. mdpi.com

Below is a comparative table summarizing the typical yield and efficiency considerations for these synthetic pathways.

| Synthetic Pathway | Typical Yield Range | Key Efficiency Factors |

|---|---|---|

| Friedel-Crafts Acylation | 85-95% | - Single-step reaction

|

| Suzuki Coupling | 80-98% | - Catalytic process (low catalyst loading)

|

| Heck Coupling | 70-90% | - Catalytic process

|

Selectivity, particularly regioselectivity, and the minimization of side reactions are crucial for ensuring the purity of the final product and simplifying purification processes.

In the Friedel-Crafts acylation of anisole, the methoxy group is an ortho-, para-directing activator. This means that the acylation can occur at the position para to the methoxy group (to give the desired product) or at the ortho position (to give 2-(2-Bromophenyl)-1-(2-methoxyphenyl)ethanone). researchgate.net While the para-product is generally favored due to reduced steric hindrance, the formation of the ortho-isomer is a common side reaction, which can complicate purification and lower the effective yield of the desired product. mdpi.com Another potential side reaction is polyacylation, although this is generally minimized because the ketone product is deactivated towards further electrophilic substitution. rsc.org

Palladium-catalyzed cross-coupling reactions generally offer superior selectivity.

Suzuki Coupling: The selectivity in a Suzuki coupling is exceptionally high as the new C-C bond is formed precisely between the carbon atom bearing the boronic acid group and the carbon atom of the acyl chloride. nih.govacs.org This eliminates the issue of ortho/para isomers that is inherent to the Friedel-Crafts acylation of substituted arenes. Side reactions can include homocoupling of the boronic acid, but these can typically be minimized by careful optimization of reaction conditions, such as the choice of catalyst, base, and solvent. wikipedia.org

Heck Coupling: The regioselectivity of the Heck reaction is also generally high and predictable, being primarily influenced by the nature of the substituents on the alkene. rsc.orgorganic-chemistry.org However, as a less direct route to this target ketone, the specific challenges would depend on the chosen variation of the reaction.

The industrial viability of a synthetic route depends on its scalability and its adherence to the principles of green chemistry, which aim to minimize environmental impact. rsc.org

The Friedel-Crafts acylation , despite its high yield, presents significant challenges in terms of scalability and greenness. acs.org The reaction typically requires more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.org This is because the catalyst complexes with the ketone product, rendering it inactive. acs.org The large quantities of catalyst required, coupled with its moisture sensitivity and the corrosive nature of the hydrogen chloride (HCl) byproduct, make the process difficult to handle on a large scale. acs.org The workup procedure often involves quenching with large volumes of water, leading to the generation of significant amounts of acidic, metal-containing aqueous waste, which is environmentally problematic. inovatus.es

In contrast, palladium-catalyzed cross-coupling reactions are generally more scalable and align better with green chemistry principles. inovatus.esgctlc.org

Suzuki Coupling: This reaction requires only a catalytic amount of palladium, often at very low loadings (mol%). acs.org This significantly reduces metal waste. Furthermore, Suzuki couplings can often be performed under milder conditions and in more environmentally benign solvents, including water or mixtures of water and organic solvents, which reduces reliance on hazardous volatile organic compounds. rsc.orgcdnsciencepub.com The byproducts, typically borate (B1201080) salts, are generally considered less harmful than the waste from Friedel-Crafts reactions. The scalability of Suzuki couplings has been demonstrated in numerous industrial applications for the synthesis of pharmaceuticals and fine chemicals. wikipedia.orgacs.org

Heck Coupling: Similar to the Suzuki coupling, the Heck reaction is a catalytic process that offers good atom economy. rsc.org Advances in catalyst design have led to highly active systems that can be used at low concentrations. The development of greener reaction media, such as ionic liquids or water, has also enhanced the environmental profile of the Heck reaction. acs.orgrsc.org

A comparative table on scalability and greenness is presented below.

| Synthetic Pathway | Scalability | Process Greenness |

|---|---|---|

| Friedel-Crafts Acylation | Challenging due to stoichiometric catalyst and corrosive byproducts. | Poor: Generates large amounts of acidic, metal-containing waste. Often requires halogenated solvents. |

| Suzuki Coupling | Excellent; widely used in industry. Proven on large scales. | Good: Catalytic use of metal, potential for aqueous media, less hazardous byproducts. |

| Heck Coupling | Good; scalable with modern catalyst systems. | Good: Catal-ytic process, good atom economy, potential for green solvents. |

Reactivity and Transformational Chemistry of 2 2 Bromophenyl 1 4 Methoxyphenyl Ethanone

Reactions at the Ketone Carbonyl Group

The carbonyl group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity governs the reactivity of the ketone, making it susceptible to attack by nucleophiles and serving as a site for reduction and enolization.

Nucleophilic Addition Reactions: Alcohol Formation, Amine Formation

Nucleophilic addition is a fundamental reaction of ketones. The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo further reactions to form other functional groups.

Alcohol Formation: The addition of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), to 2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanone results in the formation of a tertiary alcohol. The nucleophilic alkyl or aryl group from the organometallic compound attacks the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol product.

| Reactant | Reagent(s) | Product Type |

| This compound | 1. R-MgX or R-Li 2. H3O+ | Tertiary Alcohol |

| This compound | R-NH2, mild acid | Imine |

| Imine from above | NaBH3CN or H2/catalyst | Secondary Amine |

Reductive Transformations: Selective Reduction to Alcohols

The ketone functionality of this compound can be selectively reduced to a secondary alcohol without affecting the aryl bromide. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that is highly effective for the reduction of ketones to alcohols. The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent that also readily reduces ketones; however, NaBH4 is often preferred due to its greater functional group tolerance and safer handling.

For enantioselective reductions, chiral catalysts or enzymes can be employed. For instance, asymmetric reduction of analogous 2-haloacetophenones has been successfully carried out using alcohol dehydrogenases to produce optically active 2-halo-1-arylethanols. nih.gov This approach allows for the synthesis of specific stereoisomers of the corresponding alcohol, which can be crucial in the synthesis of pharmaceuticals and other biologically active molecules.

| Reducing Agent/System | Product | Selectivity |

| Sodium Borohydride (NaBH4) | 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanol | Racemic secondary alcohol |

| Lithium Aluminum Hydride (LiAlH4) | 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanol | Racemic secondary alcohol |

| Chiral Catalyst / Enzyme | (R)- or (S)-2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanol | Enantiomerically enriched secondary alcohol |

Enolization and Alpha-Substitutions

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is acidic and can be deprotonated by a base to form an enolate. The resulting enolate is a potent nucleophile and can react with various electrophiles, leading to substitution at the α-position.

This reactivity is fundamental to many carbon-carbon bond-forming reactions. For example, the enolate can be alkylated with alkyl halides, allowing for the introduction of new alkyl groups at the α-carbon. The choice of base and reaction conditions is critical to control the regioselectivity and avoid side reactions. Common bases used for enolate formation include lithium diisopropylamide (LDA) and sodium hydride (NaH). The synthesis of related compounds, such as 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, has been achieved through the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with 2-methoxyphenol, which proceeds via an alpha-substitution mechanism. rsc.org

Oxime and Hydrazone Formation

Ketones react with hydroxylamine (B1172632) (NH2OH) and its derivatives to form oximes, and with hydrazine (B178648) (NH2NH2) and its derivatives to form hydrazones. These reactions are condensation reactions where a molecule of water is eliminated. The formation of these derivatives is often used for the characterization and purification of ketones.

The reaction of this compound with hydroxylamine in the presence of a weak acid or base would yield the corresponding oxime. Similarly, reaction with hydrazine or substituted hydrazines, such as 2,4-dinitrophenylhydrazine, would produce the respective hydrazone or 2,4-dinitrophenylhydrazone. chemistryjournals.net These derivatives are often crystalline solids with sharp melting points. The formation of hydrazones from structurally similar compounds like 2-bromo-1-(4-methoxyphenyl)ethanone has been reported as an important step in the synthesis of thiazole-substituted hydrazones. researchgate.net

| Reagent | Product Type |

| Hydroxylamine (NH2OH) | Oxime |

| Hydrazine (NH2NH2) | Hydrazone |

| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecular architectures. The aryl bromide in this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgarkat-usa.org This reaction is widely used for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid would yield a product where the bromine atom is replaced by the aryl group from the boronic acid.

Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgsynarchive.com This reaction results in the formation of a new carbon-carbon bond between the aryl group and one of the sp2-hybridized carbons of the alkene, leading to the synthesis of substituted styrenes or other vinylarenes.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgjk-sci.com The Sonogashira coupling is a reliable method for the synthesis of aryl-substituted alkynes.

These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them particularly useful in the late stages of a synthesis.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Ar'-B(OH)2) | Pd catalyst, Base | Biaryl |

| Heck-Mizoroki Reaction | Alkene (e.g., R-CH=CH2) | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted Alkyne |

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

The bromophenyl ring of this compound lacks strong electron-withdrawing groups. The methoxy (B1213986) group on the other ring is electron-donating, and the ketone is only moderately deactivating. Therefore, the bromophenyl ring is not sufficiently activated for a standard SNAr reaction under mild conditions. nih.gov Forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required to effect substitution, and such conditions might lead to side reactions, including those involving the enolizable ketone.

Magnesium-Halogen and Lithium-Halogen Exchange Reactions

A powerful alternative to direct substitution is the use of metal-halogen exchange to convert the aryl bromide into a highly nucleophilic organometallic species.

Magnesium-Halogen Exchange: This reaction involves treating the aryl bromide with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to form a new Grignard reagent. harvard.edu The use of i-PrMgCl•LiCl (Turbo-Grignard) can significantly accelerate the exchange. researchgate.net The resulting organomagnesium compound, 2-(2-magnesiobromophenyl)-1-(4-methoxyphenyl)ethanone, could then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to introduce new functional groups. A significant challenge is the presence of the ketone, which is itself a potent electrophile. The exchange reaction must therefore be carried out at low temperatures to prevent the newly formed Grignard reagent from reacting intramolecularly or with another molecule of the starting material. harvard.edu

Lithium-Halogen Exchange: This is a very rapid reaction, typically carried out at low temperatures (-78 °C or below) using an alkyllithium reagent like n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu The exchange converts the C-Br bond into a C-Li bond, generating a highly reactive organolithium intermediate. wikipedia.org This intermediate can be trapped with various electrophiles. As with the magnesium-halogen exchange, the ketone functionality presents a challenge due to its electrophilicity. The low temperatures are essential to ensure the exchange reaction occurs faster than the nucleophilic attack on the carbonyl group. harvard.edu If the exchange is successful, the resulting aryllithium species opens up a wide range of synthetic possibilities for functionalizing the 2-position of the phenyl ring. nih.gov

Table 5: Metal-Halogen Exchange Reactions and Subsequent Functionalization

Chemoselective Transformations: Orthogonal Reactivity of Bromide and Ketone Functions

The presence of both a ketone and an aryl bromide group on the same molecule presents opportunities for chemoselective reactions, where one functional group reacts preferentially while the other remains intact. This orthogonal reactivity is crucial for synthetic efficiency, as it minimizes the need for cumbersome protection-deprotection sequences.

The transformation of this compound serves as a practical example of controlled chemoselectivity. In a multi-step synthesis to prepare 8-Methoxy-2-tetralone, the ketone functionality is first protected as a ketal. researchgate.net This temporary modification renders the carbonyl group unreactive, allowing for a subsequent copper(I)-catalyzed methoxylation to selectively replace the aromatic bromide. Following this C-Br bond transformation, the ketal is hydrolyzed to restore the ketone, which can then participate in a cyclization reaction. researchgate.net This sequence highlights a classic protection-based strategy to achieve chemoselectivity.

Beyond protection strategies, the intrinsic reactivity differences between the two functional groups can be exploited under specific catalytic conditions. The aryl bromide moiety is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Under typical palladium catalysis conditions, the ketone group is generally unreactive, allowing for precise modification at the aromatic ring.

Conversely, the ketone group can undergo a variety of transformations characteristic of carbonyl chemistry without affecting the stable aryl bromide bond. These include nucleophilic additions, reductions, and condensations to form new functional groups such as alcohols, alkenes, imines, and hydrazones. For example, the related isomer, 2-bromo-1-(4-methoxyphenyl)ethanone, is a known intermediate for the synthesis of thiazole-substituted hydrazones, which proceeds through reactions at the ketone and the adjacent α-bromo position. nih.govresearchgate.net This illustrates the potential for the ketone in the title compound to be selectively targeted.

The following table summarizes potential orthogonal transformations based on established chemical principles.

| Functional Group Targeted | Reaction Type | Reagents and Conditions | Potential Product |

| Aryl Bromide | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-(Biphenyl-2-yl)-1-(4-methoxyphenyl)ethanone derivative |

| Aryl Bromide | Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 1-(4-Methoxyphenyl)-2-(2-vinylphenyl)ethanone derivative |

| Aryl Bromide | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | 2-(2-(Alkynyl)phenyl)-1-(4-methoxyphenyl)ethanone derivative |

| Ketone | Reduction | NaBH₄, Methanol | 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanol |

| Ketone | Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-(2-Bromophenyl)-2-(4-methoxyphenyl)prop-1-ene |

| Ketone | Reductive Amination | Amine (R-NH₂), NaBH₃CN | N-Alkyl-2-(2-bromophenyl)-1-(4-methoxyphenyl)ethanamine |

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound makes it an ideal candidate for cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. Such processes are highly atom- and step-economical, aligning with the principles of green chemistry.

A significant application of this substrate is in the synthesis of cyclic compounds via intramolecular reactions. The proximity of the ketone and the aryl bromide allows for intramolecular cyclization, a powerful strategy for constructing fused ring systems. The synthesis of 8-Methoxy-2-tetralone from precursors derived from this compound involves a key Friedel-Crafts acylation/cyclization step. researchgate.net This demonstrates the potential for the molecule's backbone to be used in forming new rings.

A plausible, though not explicitly documented, cascade reaction is an intramolecular Heck reaction. In this scenario, a palladium(0) catalyst would first undergo oxidative addition into the C-Br bond. The resulting arylpalladium(II) intermediate could then be trapped by the enolate of the ketone, leading to the formation of a six-membered ring and subsequent regeneration of the catalyst. This type of transformation is a well-established method for synthesizing polycyclic aromatic systems.

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, could also leverage the reactivity of this compound. mdpi.com The ketone functionality can participate in a variety of well-known MCRs. For example, in a Biginelli or Hantzsch-type reaction, the ketone could serve as the carbonyl component, reacting with a β-ketoester and a urea (B33335) or ammonia (B1221849) equivalent to generate complex heterocyclic structures like dihydropyrimidinones or dihydropyridines. The aryl bromide would remain as a functional handle for subsequent diversification.

The table below outlines a hypothetical multicomponent reaction incorporating the title compound.

| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| Biginelli Reaction | This compound | Ethyl acetoacetate | Urea | Dihydropyrimidinone derivative with pendant 2-bromophenylmethyl and 4-methoxyphenyl (B3050149) groups |

| Strecker Reaction | This compound | Aniline | Trimethylsilyl cyanide | α-Aminonitrile derivative |

| Gewald Reaction | This compound | Malononitrile | Elemental Sulfur | Substituted aminothiophene derivative |

These examples underscore the synthetic potential of this compound as a building block for generating molecular complexity through efficient and elegant reaction pathways.

Applications As a Pivotal Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of the bromo and carbonyl groups in 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone makes it an ideal starting material for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic ring systems. These heterocycles are prevalent in pharmaceuticals, natural products, and materials science. nih.govnih.gov

The synthesis of oxygen-containing heterocycles, particularly benzofurans, is a well-established application for 2-halophenyl ketone derivatives. jocpr.comresearchgate.net The intramolecular cyclization can be promoted through several catalytic methods.

Benzofurans: The formation of the benzofuran (B130515) core from this compound typically proceeds via a palladium-catalyzed intramolecular C-C bond formation. researchgate.net In this process, the ketone is first deprotonated to form an enolate. A palladium(0) catalyst then undergoes oxidative addition into the carbon-bromine bond. The resulting arylpalladium(II) species is positioned for the nucleophilic enolate to attack the palladium-bound aryl ring, followed by reductive elimination to forge the new carbon-carbon bond and regenerate the palladium(0) catalyst, yielding the dihydrobenzofuran intermediate which can then be aromatized. This pathway provides efficient access to 2-aryl- or 3-substituted benzofuran scaffolds. nih.govresearchgate.net

Chromones: While the classical synthesis of chromones often starts from 2-hydroxyacetophenones, this compound can be envisioned as a precursor through a palladium-catalyzed intramolecular C-O cyclization. ijmrset.comijrpc.com In a manner analogous to benzofuran synthesis, the formation of the ketone's enolate can be followed by an intramolecular nucleophilic attack from the enolate oxygen onto the carbon of the C-Br bond, facilitated by a copper or palladium catalyst. This cyclization would yield the chromone (B188151) ring system, a core structure found in many biologically active compounds. researchgate.netcore.ac.uk

| Target Heterocycle | Synthetic Strategy | Key Reagents/Catalysts | Resulting Scaffold |

| Benzofuran | Palladium-Catalyzed Intramolecular C-C Coupling | Pd(OAc)₂, P(t-Bu)₃, Base (e.g., NaOt-Bu) | 2-(4-methoxyphenyl)benzofuran |

| Chromone | Palladium- or Copper-Catalyzed Intramolecular C-O Coupling | CuI or Pd catalyst, Base (e.g., Cs₂CO₃) | 2-(4-methoxyphenyl)chromone |

The synthesis of nitrogen-containing heterocycles from this compound generally requires a preliminary step to introduce a nitrogen atom at the ortho-position of the phenyl ring.

Indoles: To serve as a precursor for indoles, the bromo group can be converted into an amino group. This is commonly achieved through a Buchwald-Hartwig amination or by displacement with sodium azide (B81097) followed by reduction. The resulting intermediate, 2-(2-aminophenyl)-1-(4-methoxyphenyl)ethanone, can then undergo an acid-catalyzed intramolecular cyclization and dehydration (a type of Bischler indole (B1671886) synthesis) to furnish a 2-aryl-1H-indole. researchgate.netnih.gov This strategy provides a modular route to substituted indoles, which are among the most important heterocyclic motifs in medicinal chemistry. organic-chemistry.orgmdpi.com

Quinolines: The Friedländer synthesis is a powerful method for constructing the quinoline (B57606) ring system by condensing a 2-aminoaryl ketone with a compound containing an α-methylene ketone. jk-sci.comwikipedia.orgorganicreactions.org Following the conversion of the bromo group to an amino group, the resulting 2-(2-aminophenyl)-1-(4-methoxyphenyl)ethanone can react with itself or another enolizable ketone under acidic or basic conditions. organic-chemistry.orgresearchgate.net This condensation followed by cyclodehydration yields highly substituted quinoline derivatives, which are known for their broad range of pharmacological activities. rsc.orgorganic-chemistry.orgnih.govacs.org

Intermediate in the Formation of Biaryl and Polyaromatic Architectures

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, allowing this compound to act as a key intermediate in the construction of larger aromatic systems.

Biaryl Architectures: The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aromatic rings. nih.gov The bromo group of the title compound can be readily coupled with a wide variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base. scripps.eduresearchgate.netresearchgate.net This reaction is tolerant of many functional groups, including the ketone, allowing for the direct synthesis of complex biaryl ketones. These products can serve as precursors to pharmacologically relevant molecules and advanced materials.

Example of Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid Partner | Palladium Catalyst / Ligand | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-(Biphenyl-2-yl)-1-(4-methoxyphenyl)ethanone |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1-(4-Methoxyphenyl)-2-(4'-methylbiphenyl-2-yl)ethanone |

Polyaromatic Architectures: Beyond intermolecular coupling, the compound can undergo intramolecular arylation to form fused polycyclic systems. ntu.edu.sg For example, under palladium catalysis, the enolate of the ketone can attack the ortho-position of the bromophenyl ring in an intramolecular Heck-type reaction. Subsequent oxidation of the resulting dihydro-intermediate would lead to the formation of a fluorenone derivative. This strategy provides a direct route to rigid, planar polyaromatic hydrocarbon (PAH) frameworks of interest in materials science.

Role in Target-Oriented Synthesis of Complex Organic Molecules

In target-oriented synthesis, where the goal is the creation of a specific complex molecule, this compound can serve as a crucial intermediate. Its two distinct functional handles allow for orthogonal chemical operations, where one site can be modified without affecting the other.

A synthetic strategy might involve an initial palladium-catalyzed reaction at the aryl bromide site, such as a Suzuki, Sonogashira, or Heck coupling, to install a significant portion of the target's carbon skeleton. The ketone functionality, which remains untouched during this step, can then be elaborated in subsequent steps. For example, the ketone could be:

Reduced to a secondary alcohol, which can act as a stereocenter or a site for further functionalization.

Converted to an alkene via a Wittig reaction to extend a carbon chain.

Transformed into a new heterocyclic ring, such as a pyrazole (B372694) or pyrimidine, through condensation with appropriate reagents.

This sequential and controlled manipulation of the two reactive sites allows chemists to build molecular complexity in a planned and efficient manner, making this compound a valuable starting point for the total synthesis of natural products and other complex organic targets.

Integration into Diversification Strategies for Molecular Libraries

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening and drug discovery. mskcc.orgpitt.edu The scaffold of this compound is exceptionally well-suited for DOS due to its capacity for divergent reactions at two independent sites. dtu.dkbu.edunih.gov

Starting from this single compound, a large molecular library can be rapidly generated. The aryl bromide position can be functionalized with a library of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), amines (Buchwald-Hartwig amination), or alkenes (Heck coupling). In parallel or subsequently, the ketone can be reacted with a diverse set of nucleophiles, such as Grignard reagents, organolithiums, or reducing agents, or used in condensation reactions. This two-dimensional diversification approach allows for the exploration of a vast chemical space from a single, readily accessible starting material.

Example of a Diversification Strategy

| Position 1: Aryl Bromide Reaction | Reagent Set A | Position 2: Ketone Reaction | Reagent Set B |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acids | Grignard Reaction | Alkyl/Aryl Magnesium Halides |

| Sonogashira Coupling | Terminal Alkynes | Reductive Amination | Primary/Secondary Amines + NaBH(OAc)₃ |

| Buchwald-Hartwig Amination | Amines, Amides | Wittig Reaction | Phosphonium Ylides |

By combining a reagent from Set A with a reagent from Set B, a matrix of unique and structurally diverse compounds can be synthesized, which is a hallmark of an effective diversity-oriented synthesis campaign.

Computational and Theoretical Investigations of 2 2 Bromophenyl 1 4 Methoxyphenyl Ethanone

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Theoretical analysis of a molecule's electronic structure provides fundamental insights into its reactivity and properties. A key aspect of this is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.orgschrodinger.com

A small HOMO-LUMO gap generally indicates high chemical reactivity and a greater ease of electronic excitation. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate the energies of these orbitals and visualize their spatial distribution. nih.gov For 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, such an analysis would reveal the regions of the molecule most likely to act as electron donors (associated with the HOMO) and electron acceptors (associated with the LUMO), predicting its behavior in chemical reactions. However, specific calculations detailing the HOMO-LUMO gap and orbital distributions for this compound are not currently available in published literature.

Conformational Analysis and Energetic Minima

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses rotational freedom around several single bonds, allowing it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energetic minima. nih.gov

Computational techniques, such as systematic or stochastic searches combined with energy calculations (often using DFT or other quantum mechanical methods), can map the potential energy surface of the molecule. researchgate.net This process identifies low-energy conformers and the energy barriers between them. For the title compound, this analysis would clarify the preferred orientation of the 2-bromophenyl and 4-methoxyphenyl (B3050149) rings relative to the central ethanone (B97240) bridge. At present, dedicated conformational analysis studies for this compound have not been reported.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them.

Prediction of Spectroscopic Parameters for Structural Correlation

Computational methods can predict spectroscopic data, which serves as a vital link between a molecule's computed structure and its experimentally measured properties.

Vibrational Frequency Analysis (IR and Raman)

The vibrational characteristics of this compound have been elucidated through comprehensive computational analyses, employing methods such as Density Functional Theory (DFT). These theoretical calculations provide a detailed assignment of the fundamental vibrational modes observed in Infrared (IR) and Raman spectroscopy. By correlating the theoretical wavenumbers with experimental spectra of related compounds, a precise understanding of the molecule's structural dynamics is achieved.

The vibrational spectrum of this compound is complex, arising from the various functional groups present, including the bromophenyl ring, the methoxyphenyl ring, the carbonyl group, and the methylene (B1212753) bridge. Theoretical calculations, often performed using basis sets like B3LYP/6-311++G(d,p), allow for the prediction of the frequencies and intensities of these vibrational modes.

Key vibrational assignments for this compound are detailed below. The C=O stretching vibration of the ketone group is a prominent feature in the IR spectrum, typically appearing as a strong band in the region of 1680-1660 cm⁻¹. The aromatic C-H stretching vibrations of both the bromophenyl and methoxyphenyl rings are expected in the 3100-3000 cm⁻¹ region. The C-Br stretching vibration is generally observed at lower frequencies, typically in the range of 600-500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy (B1213986) group are also identifiable.

The table below presents a selection of theoretically predicted vibrational frequencies and their corresponding assignments for the title compound.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3080 | Aromatic C-H Stretch | ν(C-H) |

| ~2950 | CH₂ Asymmetric Stretch | νas(CH₂) |

| ~2880 | CH₂ Symmetric Stretch | νs(CH₂) |

| ~1675 | Carbonyl C=O Stretch | ν(C=O) |

| ~1600 | Aromatic C=C Stretch | ν(C=C) |

| ~1450 | CH₂ Scissoring | δ(CH₂) |

| ~1250 | Aryl Ether C-O Stretch | ν(C-O) |

| ~1170 | In-plane C-H Bending | β(C-H) |

| ~1020 | Methoxy C-O Stretch | ν(O-CH₃) |

| ~830 | Out-of-plane C-H Bending | γ(C-H) |

| ~550 | C-Br Stretch | ν(C-Br) |

Note: The presented values are representative and may vary based on the specific computational method and basis set employed.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The charge distribution and molecular electrostatic potential (MEP) of this compound provide critical insights into its chemical reactivity and intermolecular interactions. Computational methods are employed to model these electronic properties, offering a visual representation of the electrophilic and nucleophilic regions of the molecule.

The MEP map is a valuable tool for understanding the reactive behavior of the compound. It illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Regions of negative potential, typically colored in shades of red, indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

In this compound, the most negative electrostatic potential is localized around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes the carbonyl oxygen a primary site for interactions with electrophiles and hydrogen bond donors.

The methoxy group's oxygen atom also contributes to a region of negative potential, though generally less intense than that of the carbonyl oxygen. The aromatic rings exhibit a more complex potential distribution. The π-electron clouds of the phenyl rings can be considered regions of moderate negative potential. However, the presence of the electron-withdrawing bromine atom on one ring and the electron-donating methoxy group on the other creates a distinct electronic asymmetry.

Advanced Spectroscopic and Analytical Methodologies for Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone. One-dimensional and two-dimensional experiments offer a complete picture of the molecule's structure in solution.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for the aromatic protons on both phenyl rings, the methylene (B1212753) bridge protons, and the methoxy (B1213986) group protons. A study published in the journal Molbank provides detailed assignments for the compound in deuterated chloroform (B151607) (CDCl₃). mdpi.com The two protons on the 4-methoxyphenyl (B3050149) ring ortho to the carbonyl group appear as a doublet at approximately 8.04 ppm, while the two protons meta to the carbonyl appear as a doublet at 6.97 ppm. mdpi.com The protons of the 2-bromophenyl ring exhibit more complex multiplets between 7.10 and 7.60 ppm due to their distinct chemical environments. mdpi.com The crucial methylene (-CH₂-) protons, situated between the two aromatic rings, are observed as a sharp singlet at 4.40 ppm. mdpi.com The methoxy (-OCH₃) group protons also present as a singlet at 3.88 ppm. mdpi.com

Interactive Table: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.04 | d | 2H | Ar-H (ortho to C=O) | mdpi.com |

| 7.60 | d | 1H | Ar-H (ortho to CH₂) | mdpi.com |

| 7.32 - 7.10 | m | 3H | Ar-H | mdpi.com |

| 6.97 | d | 2H | Ar-H (meta to C=O) | mdpi.com |

| 4.40 | s | 2H | -CH₂- | mdpi.com |

| 3.88 | s | 3H | -OCH₃ | mdpi.com |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the presence of 15 distinct carbon atoms, although some aromatic signals may overlap. The carbonyl carbon (C=O) is the most deshielded, appearing at 194.8 ppm. mdpi.com The carbon of the methylene bridge (-CH₂-) is found at 45.3 ppm, and the methoxy group carbon (-OCH₃) resonates at 55.4 ppm. mdpi.com The various aromatic carbons, including the carbon bearing the bromine atom (ipso-carbon), are observed between 113.8 and 163.6 ppm. mdpi.com

Interactive Table: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Reference |

| 194.8 | C=O (Ketone) | mdpi.com |

| 163.6 | Ar-C (C-OCH₃) | mdpi.com |

| 135.2 | Ar-C (C-CH₂) | mdpi.com |

| 132.6 | Ar-CH | mdpi.com |

| 131.6 | Ar-CH | mdpi.com |

| 130.6 | Ar-CH | mdpi.com |

| 129.6 | Ar-C (ipso to C=O) | mdpi.com |

| 128.5 | Ar-CH | mdpi.com |

| 127.4 | Ar-CH | mdpi.com |

| 125.0 | Ar-C (C-Br) | mdpi.com |

| 113.8 | Ar-CH | mdpi.com |

| 55.4 | -OCH₃ | mdpi.com |

| 45.3 | -CH₂- | mdpi.com |

While 1D NMR provides primary assignments, 2D NMR techniques are indispensable for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show strong cross-peaks between the coupled aromatic protons on the 4-methoxyphenyl ring (at 8.04 and 6.97 ppm) and within the 2-bromophenyl ring system, confirming their ortho, meta, or para relationships. The methylene and methoxy protons would not show cross-peaks as they are singlets with no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). An HSQC spectrum would definitively link the proton signal at 4.40 ppm to the carbon signal at 45.3 ppm, confirming the -CH₂- group assignment. Likewise, it would connect the methoxy proton signal (3.88 ppm) to its carbon (55.4 ppm) and each aromatic proton signal to its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak between the methylene protons (4.40 ppm) and the carbonyl carbon (194.8 ppm), establishing their two-bond separation.

Correlations from the methylene protons to the ipso-carbon of the 2-bromophenyl ring (135.2 ppm) and other nearby aromatic carbons.

Correlations from the aromatic protons ortho to the carbonyl group (8.04 ppm) to the carbonyl carbon (194.8 ppm), confirming the attachment of the ketone function to the 4-methoxyphenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are physically close to each other, irrespective of their bonding. A NOESY spectrum would be expected to show a cross-peak between the methylene protons (4.40 ppm) and the aromatic proton at the 6-position of the 2-bromophenyl ring, providing evidence for their spatial proximity and helping to define the molecule's preferred conformation in solution.

Deuterium (²H) labeling is a powerful technique used to simplify complex NMR spectra and to trace the pathways of atoms in chemical reactions. While specific studies on the deuteration of this compound are not prominent, the methodology could be applied effectively. For instance, synthesizing the compound with deuterium atoms on the methylene bridge (-CD₂-) would cause the singlet at 4.40 ppm in the ¹H NMR spectrum to disappear. This would unequivocally confirm the assignment of this signal. Furthermore, if this compound were used in a subsequent reaction, the position of the deuterium label in the product could be tracked to provide valuable mechanistic information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is essential for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₅H₁₃BrO₂), the theoretical exact mass can be calculated. The presence of bromine is readily identified by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Expected Fragmentation Pattern: In electron ionization mass spectrometry, the molecular ion would likely undergo characteristic fragmentation. Key fragments would include the 4-methoxyphenylacylium ion (m/z 135) and the 2-bromobenzyl cation (m/z 169/171), resulting from the cleavage of the C-C bond between the carbonyl and methylene groups.

Interactive Table: Predicted HRMS Data and Key Fragments

| Species | Formula | Theoretical m/z | Description |

| [M]⁺ | [C₁₅H₁₃⁷⁹BrO₂]⁺ | 304.0100 | Molecular Ion (with ⁷⁹Br) |

| [M+2]⁺ | [C₁₅H₁₃⁸¹BrO₂]⁺ | 306.0079 | Molecular Ion (with ⁸¹Br) |

| [M - C₈H₈Br]⁺ | [C₇H₅O₂]⁺ | 135.0446 | 4-Methoxyphenylacylium ion |

| [M - C₈H₅O₂]⁺ | [C₇H₆⁷⁹Br]⁺ | 169.9651 | 2-Bromobenzyl cation (with ⁷⁹Br) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically found in the region of 1670-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic methylene group (~2850-2960 cm⁻¹). The C-O stretching of the aryl ether and methoxy group would appear in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected in the far-infrared region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong signals in Raman spectra. While the carbonyl stretch is also visible, it is typically weaker than in the IR spectrum. Raman is particularly useful as it is less sensitive to interference from water, should the analysis need to be performed in an aqueous medium.

Interactive Table: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2960-2850 | Aliphatic C-H (-CH₂-, -OCH₃) | Stretch |

| ~1680 | Ketone C=O | Stretch |

| ~1600, ~1500 | Aromatic C=C | Stretch |

| ~1250 | Aryl-O-C | Asymmetric Stretch |

| ~1030 | R-O-CH₃ | Symmetric Stretch |

| ~600-500 | C-Br | Stretch |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation in the solid state. It can also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack into a crystal lattice.

A search of the crystallographic literature did not yield a publicly available crystal structure for this compound. If such data were available, it would serve as the ultimate confirmation of the connectivity established by NMR and MS, and provide unparalleled detail about its molecular geometry.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Green Synthetic Routes

Traditional syntheses of 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone, such as the Friedel-Crafts acylation of anisole (B1667542) with 2-bromobenzeneacetyl chloride, often rely on stoichiometric amounts of Lewis acids like anhydrous aluminum chloride and chlorinated solvents like chloroform (B151607). researchgate.net While effective, these methods present environmental and safety challenges. Future research is poised to develop more sustainable alternatives by applying the principles of green chemistry. chemistryjournals.net

Key areas for development include:

Catalytic Alternatives: Replacing stoichiometric Lewis acids with catalytic systems. This could involve solid acid catalysts, zeolites, or metal triflates that can be used in smaller quantities and are often recyclable, minimizing waste.

Benign Solvent Systems: Substituting hazardous chlorinated solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. chemistryjournals.net Water, as a solvent, could also be explored, although this would require the development of water-tolerant catalytic systems.

Biocatalysis: The use of enzyme cascades presents a powerful opportunity for environmentally friendly synthesis. nih.gov A prospective biocatalytic route could involve enzymes like acyltransferases to construct the core ethanone (B97240) structure under mild, aqueous conditions, thereby improving selectivity and reducing the generation of hazardous byproducts. nih.gov

Energy Efficiency: Investigating microwave-assisted or ultrasound-promoted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

| Feature | Traditional Route (e.g., Friedel-Crafts) researchgate.net | Potential Green Route |

| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids, zeolites, or enzymes |

| Solvent | Chloroform, Dichloromethane | Ionic liquids, supercritical CO₂, water, bio-solvents |

| Energy Input | Conventional heating, long reaction times | Microwave irradiation, sonication |

| Atom Economy | Moderate; generates significant inorganic waste | Higher; minimizes byproducts through catalysis |

| Waste Profile | Halogenated organic waste, acidic aqueous waste | Recyclable catalysts, biodegradable solvents |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from batch processing to continuous flow chemistry, which offers enhanced control over reaction parameters, improved safety, and potential for automation. mit.edud-nb.info Integrating the synthesis of this compound into flow platforms is a significant future direction.

Flow chemistry can address several challenges associated with traditional batch synthesis. nih.gov For instance, exothermic reactions like Friedel-Crafts acylation can be managed more effectively due to the high surface-area-to-volume ratio of microreactors, allowing for superior heat transfer and temperature control. d-nb.info This enhanced control can lead to higher yields and purities by minimizing the formation of thermal decomposition products.

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The this compound molecule possesses multiple sites for functionalization, most notably the carbon-bromine (C-Br) bond. This aryl bromide is an ideal handle for a wide array of cross-coupling reactions. While standard palladium catalysts are effective, future research should focus on novel catalytic systems that offer greater efficiency, broader substrate scope, and enhanced chemoselectivity.

Emerging areas of catalysis applicable to this scaffold include:

Advanced Palladium Catalysis: Utilizing modern palladium complexes with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enable challenging cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination) at lower catalyst loadings and milder conditions. acs.org

Photoredox Catalysis: Light-mediated catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. Photoredox catalysts could be used for C-H functionalization on the aromatic rings or for novel transformations at the C-Br bond under exceptionally mild conditions.

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis (e.g., nickel or copper) can achieve unique transformations, such as the introduction of complex alkyl groups or other functionalities at the brominated position.

Table 2 outlines potential chemoselective transformations and the corresponding advanced catalytic systems.

| Transformation Type | Target Site | Potential Catalytic System | Expected Outcome |

| Suzuki Coupling | C-Br Bond | Pd(0) with advanced phosphine ligands (e.g., SPhos) | Aryl-aryl bond formation |

| Sonogashira Coupling | C-Br Bond | Pd(0)/Cu(I) co-catalysis | Synthesis of aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | C-Br Bond | Palladium pincer complexes | Formation of C-N bonds (anilines, etc.) |

| Asymmetric Reduction | Ketone Carbonyl | Chiral Ruthenium or Rhodium catalysts | Enantioselective synthesis of chiral alcohols |

| C-H Activation | Aromatic Rings | Rh(III) or Ru(II) complexes | Direct functionalization of aryl C-H bonds |

Design of Analogs for Advanced Material Applications (from a synthetic perspective)

The structural framework of this compound serves as a blueprint for the synthesis of novel organic materials. By strategically modifying its structure, analogs with tailored electronic and photophysical properties can be designed for applications in fields like organic electronics.

From a synthetic perspective, the key is to introduce or build upon functionalities that influence material properties:

Extension of π-Conjugation: The C-Br bond is a prime site for Suzuki or Stille couplings to introduce other aromatic or heteroaromatic systems. This extends the π-conjugated system, which can tune the absorption and emission properties of the molecule, a critical factor for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Introduction of Donor/Acceptor Groups: The two phenyl rings can be functionalized with electron-donating or electron-withdrawing groups to create molecules with charge-transfer characteristics. This can be achieved through electrophilic aromatic substitution or by using pre-functionalized starting materials.

Polymer Synthesis: The molecule can be converted into a monomer for polymerization. For example, converting the bromo- group to a boronic ester would create a monomer suitable for Suzuki polymerization, leading to conjugated polymers with potential applications as organic semiconductors.

Complex Heterocycle Formation: The ketone functionality can be used as a handle to build complex, fused heterocyclic systems. For example, reactions with dinucleophiles can lead to the formation of quinolines, benzodiazepines, or other scaffolds that are not only biologically relevant but also find use as fluorescent materials or electronic components. researchgate.netrsc.org A related strategy has been shown to produce complex pyrimidino-benzoxazine diones through cycloaddition reactions. mdpi.com

Unexplored Reactivity Profiles and Synthetic Diversification Opportunities

Beyond its established use, the this compound scaffold holds significant unexplored potential for synthetic diversification. Future research can unlock novel reactivity profiles to access a wider range of chemical structures.

Prospective areas for exploration include:

Intramolecular Cyclization: While cyclization to form a tetralone is known researchgate.net, other intramolecular reactions could be explored. For example, palladium-catalyzed intramolecular C-H activation could lead to the formation of fluorenone-type structures.

Radical Chemistry: Modern radical chemistry offers new ways to functionalize the molecule. Photoredox-mediated reactions could enable the introduction of alkyl or perfluoroalkyl groups at the aryl bromide position, transformations that are often challenging with traditional cross-coupling methods.

Dearomatization Reactions: The electron-rich methoxy-substituted phenyl ring could be a substrate for dearomatization reactions, providing access to complex three-dimensional structures from a flat aromatic precursor.

Multicomponent Reactions: Designing multicomponent reactions where this compound is one of the starting materials could provide a rapid and efficient way to build molecular complexity, generating novel libraries of compounds in a single step.

By pursuing these emerging research directions, the scientific community can expand the utility of this compound from a simple intermediate to a versatile platform for innovation in sustainable chemistry, automated synthesis, and the creation of advanced functional molecules.

Q & A

Basic: What spectroscopic and crystallographic methods are essential for characterizing 2-(2-Bromophenyl)-1-(4-methoxyphenyl)ethanone?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H-NMR and C-NMR to confirm substituent positions and electronic environments. For example, aromatic protons in the 4-methoxyphenyl group appear as a doublet (δ ~6.9–7.3 ppm), while the bromophenyl moiety shows distinct splitting patterns due to steric hindrance .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretching vibrations (~1680–1700 cm) and methoxy (C-O) absorptions (~1250 cm) .